![molecular formula C14H17BF4O2 B6163621 2-[3-fluoro-2-methyl-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1628524-88-8](/img/no-structure.png)
2-[3-fluoro-2-methyl-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
The compound “2-[3-fluoro-2-methyl-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a boronic ester with a trifluoromethyl group attached to a phenyl ring. Boronic esters are commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . The trifluoromethyl group is a common motif in pharmaceuticals and agrochemicals, often enhancing the biological activity of compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely show the phenyl ring with the attached trifluoromethyl group and the boronic ester group. The presence of fluorine atoms could result in unique physical and chemical properties .Chemical Reactions Analysis
Boronic esters are typically used in cross-coupling reactions, such as the Suzuki-Miyaura reaction . The trifluoromethyl group could potentially undergo various reactions depending on the conditions, but typically it’s quite stable.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the trifluoromethyl group and the boronic ester. The trifluoromethyl group is highly electronegative, which could influence the compound’s reactivity and stability .Scientific Research Applications
Medicinal Chemistry and Drug Development
The TFM compound has garnered attention in medicinal chemistry due to its potential as a pharmacophore. Researchers have explored its synthesis and biological activities. For instance, molecules incorporating the -CF₃ group have exhibited improved drug potency, such as reverse transcriptase enzyme inhibition . Investigating its interactions with proteins and enzymes could lead to novel drug candidates.
Antiviral Agents
The TFM group has been associated with antiviral effects. Researchers have synthesized derivatives containing this group and evaluated their activity against viruses. Further studies could explore its mechanism of action and potential applications in combating viral infections .
Gas Chromatography Stationary Phases
A novel polyphenyl-grafted polysiloxane stationary phase, containing the TFM group, was synthesized for gas chromatography. This phase exhibited excellent performance, with high column efficiency. Researchers have used it for separation and analysis of volatile compounds .
Mechanism of Action
Target of Action
Compounds with similar structures have been found to target thePeroxisome proliferator-activated receptor delta (PPARδ) . PPARδ is a nuclear receptor that plays a crucial role in regulating cellular metabolism, inflammation, and other physiological processes .
Mode of Action
The presence of the trifluoromethyl group could enhance the lipophilicity of the compound, potentially improving its binding affinity to the target .
Biochemical Pathways
If we consider its potential target, pparδ, it is known to regulate several metabolic pathways including fatty acid metabolism, glucose homeostasis, and inflammation .
Pharmacokinetics
The presence of the trifluoromethyl group could potentially enhance the metabolic stability of the compound .
Result of Action
If we consider its potential target, pparδ, activation of this receptor could lead to changes in gene expression, resulting in altered cellular metabolism and reduced inflammation .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially affect the compound’s stability and interaction with its target .
Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 2-methyl-4-(trifluoromethyl)phenol with boron tribromide to form the corresponding boronate ester. This intermediate is then reacted with 3-fluoro-4-(methylamino)benzaldehyde to form the desired product.", "Starting Materials": [ "2-methyl-4-(trifluoromethyl)phenol", "boron tribromide", "3-fluoro-4-(methylamino)benzaldehyde" ], "Reaction": [ "Step 1: 2-methyl-4-(trifluoromethyl)phenol is reacted with boron tribromide in anhydrous dichloromethane to form the corresponding boronate ester.", "Step 2: The boronate ester is then reacted with 3-fluoro-4-(methylamino)benzaldehyde in the presence of a palladium catalyst and a base to form the desired product, 2-[3-fluoro-2-methyl-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane." ] } | |
CAS RN |
1628524-88-8 |
Product Name |
2-[3-fluoro-2-methyl-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Molecular Formula |
C14H17BF4O2 |
Molecular Weight |
304.1 |
Purity |
95 |
Origin of Product |
United States |
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